molecular formula C15H22N2O2S B11819019 tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11819019
M. Wt: 294.4 g/mol
InChI Key: QLKRTKFFZMTMAO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound with the molecular formula C15H22N2O2S and a molecular weight of 294.41 g/mol . This compound belongs to the class of pyridine derivatives and is characterized by the presence of a thiol group (-SH) and a pyrrolidine ring.

Preparation Methods

The synthesis of tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 6-mercapto-2-methylpyridine with tert-butyl 2-bromo-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. This interaction can affect various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

tert-butyl 2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2S/c1-10-11(7-8-13(20)16-10)12-6-5-9-17(12)14(18)19-15(2,3)4/h7-8,12H,5-6,9H2,1-4H3,(H,16,20)

InChI Key

QLKRTKFFZMTMAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=S)N1)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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